molecular formula C10H7NO3 B1591511 5-Phenylisoxazole-4-carboxylic acid CAS No. 76344-95-1

5-Phenylisoxazole-4-carboxylic acid

Cat. No. B1591511
CAS RN: 76344-95-1
M. Wt: 189.17 g/mol
InChI Key: VUVDFZMYJYNLCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Phenylisoxazole-4-carboxylic acid (PICA) is an organic compound that is widely used in scientific research due to its unique properties. It is a versatile compound with many potential applications in a range of fields, including biochemistry, physiology, and pharmacology.

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of 5-Phenylisoxazole-4-carboxylic acid, focusing on six unique applications:

Synthesis of Penicillin

5-Phenylisoxazole-4-carboxylic acid is used in the preparation of intermediates for the synthesis of penicillin, a group of antibiotics that are widely used to treat bacterial infections .

Isoxazolopyridone Derivatives

This compound is utilized for acylation during the solid support synthesis of isoxazolopyridone derivatives, which are important in medicinal chemistry for their potential biological activities .

Leukotriene Biosynthesis Inhibition

A series of derivatives of 5-Phenylisoxazole-4-carboxylic acid have been synthesized as leukotriene biosynthesis inhibitors, which are targeted at FLAP (5-lipoxygenase activating protein). Leukotrienes play significant roles in various inflammatory diseases, making these inhibitors valuable in therapeutic research .

Anticancer Activity

Functionalized isoxazole scaffolds, which include 5-Phenylisoxazole-4-carboxylic acid, show different biological activities such as anticancer properties. They are explored as potential HDAC (Histone Deacetylase) inhibitors, which are a class of compounds that interfere with the function of HDAC and have implications in cancer treatment .

Antimicrobial and Antibacterial Activity

The core structure of isoxazole, including derivatives like 5-Phenylisoxazole-4-carboxylic acid, has been associated with antioxidant, antibacterial, and antimicrobial activity. This makes it an important moiety in drug discovery research for developing new antimicrobial agents .

Hsp90 and HDAC6 Inhibitory Activity

Isoxazolo-[4,5-c]pyridine compounds, related to 5-Phenylisoxazole-4-carboxylic acid, have reported inhibitory activity against Hsp90 and HDAC6. These compounds have been evaluated for antiproliferative activity against cancer cells, with certain substitutions being crucial for activity .

Each application provides a unique insight into the versatility and importance of 5-Phenylisoxazole-4-carboxylic acid in scientific research and drug development.

MilliporeSigma - Application in Penicillin Synthesis RSC Publishing - Overview on Metal-Free Synthetic Routes to Isoxazoles Springer - Synthetic and Therapeutic Expedition of Isoxazole and Its Analogs

properties

IUPAC Name

5-phenyl-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-10(13)8-6-11-14-9(8)7-4-2-1-3-5-7/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUVDFZMYJYNLCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=NO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40564030
Record name 5-Phenyl-1,2-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40564030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Phenylisoxazole-4-carboxylic acid

CAS RN

76344-95-1
Record name 5-Phenyl-1,2-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40564030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Phenylisoxazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The procedure of Example 27 was employed utilizing ethyl-5-phenyl-4-isoxazolecarboxylate in lieu of ethyl-5-(2',4'-dichlorophenyl)-4-isoxazolecarboxylate to yield upon recrystallization with toluene, 5-phenyl-4-isoxazolecarboxylic acid (7.5 g.; 55% yield) as a white solid having a melting point of 153°-154° C. and the following analysis:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Phenylisoxazole-4-carboxylic acid
Reactant of Route 2
5-Phenylisoxazole-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
5-Phenylisoxazole-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
5-Phenylisoxazole-4-carboxylic acid
Reactant of Route 5
5-Phenylisoxazole-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
5-Phenylisoxazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.